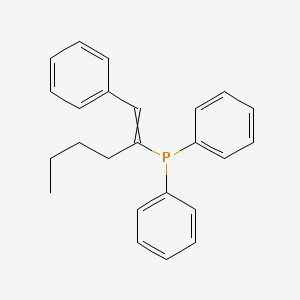![molecular formula C12H14N2O3 B14209177 (2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid CAS No. 827613-00-3](/img/structure/B14209177.png)
(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid is an organic compound with a complex structure that includes a phenylcarbamoyl group and a pent-4-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid typically involves the reaction of a suitable amine with a phenyl isocyanate to form the phenylcarbamoyl group. This intermediate is then reacted with a pent-4-enoic acid derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pent-4-enoic acid backbone may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(Phenylcarbamoyl)amino]butanoic acid
- (2R)-2-[(Phenylcarbamoyl)amino]hexanoic acid
- (2R)-2-[(Phenylcarbamoyl)amino]propanoic acid
Uniqueness
(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid is unique due to its specific structural features, such as the pent-4-enoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
827613-00-3 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(2R)-2-(phenylcarbamoylamino)pent-4-enoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-2-6-10(11(15)16)14-12(17)13-9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,15,16)(H2,13,14,17)/t10-/m1/s1 |
InChI Key |
BVZKSMGLCAVBMQ-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


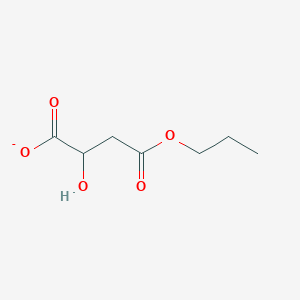
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
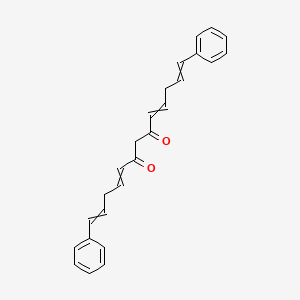
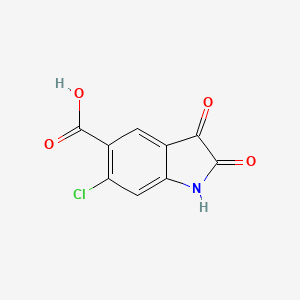
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
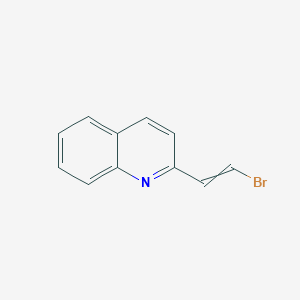
![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
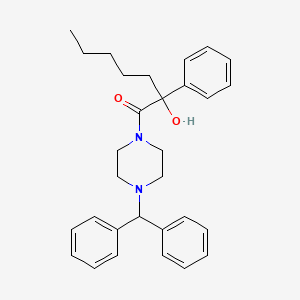
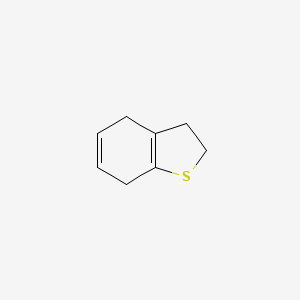

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
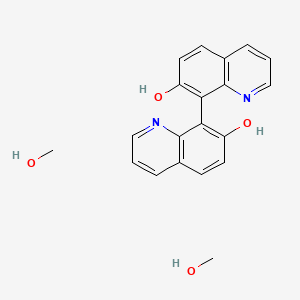
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
